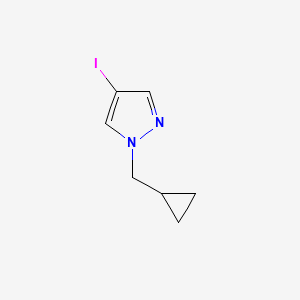
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole, also known as 1C4IP, is an organic compound that is commonly used in the synthesis of pharmaceuticals and other compounds. It is a heterocyclic compound with a five-membered ring structure consisting of nitrogen, carbon, and iodine atoms. 1C4IP has a variety of applications in the field of chemistry, including its use in the synthesis of pharmaceuticals and other compounds, as well as its use as a catalyst in organic reactions. In addition, 1C4IP has been studied for its potential as a therapeutic agent and has been found to have a variety of biochemical and physiological effects on the body.
Applications De Recherche Scientifique
Synthesis Methods
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole and similar compounds are synthesized through various chemical reactions. For example, functionally substituted 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which can undergo dehydration and iodination to form 1-acyl-4-iodo-1H-pyrazoles, are prepared from 2-alkyn-1-ones (Waldo, Mehta, & Larock, 2008). Another approach involves the synthesis of N1‐substituted 3,5‐dimethoxy‐4‐halogeno‐1H‐pyrazoles, including 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, with detailed NMR spectroscopic studies (Holzer & Gruber, 1995).
Pharmaceutical Applications
The synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors indicate the potential pharmaceutical applications of pyrazole derivatives. These compounds, including celecoxib, have been studied for their effectiveness in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Biological Studies
Pyrazole derivatives have been investigated for their antiproliferative properties. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives have shown cytotoxic effects against breast cancer and leukemic cells, indicating their potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Chemical and Structural Analysis
Structural characterization and Hirshfeld surface analysis of pyrazoline derivatives have been conducted, which include the study of crystal packing and intermolecular interactions. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Delgado et al., 2020).
Synthesis of Fluorescent Pyrazoles
Research has been conducted on the synthesis of fluorescent pyrazoles, which are interesting fluorophores. These compounds exhibit red-shifted emission maxima and pronounced positive solvochromicity, making them potential candidates for applications in fields like optical materials and sensors (Götzinger et al., 2016).
NMR Studies
NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives have been extensively studied, providing valuable data for the structural elucidation of pyrazole compounds (Cabildo, Claramunt, & Elguero, 1984).
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRZFVZNYEHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole | |
CAS RN |
1340571-52-9 | |
| Record name | 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



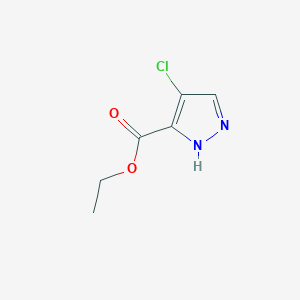

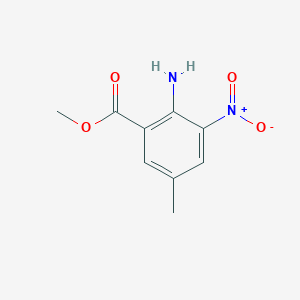

![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)
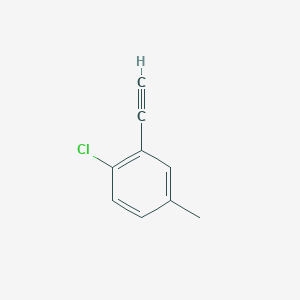

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
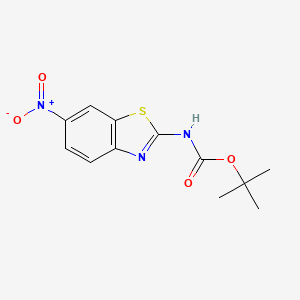



![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)